molecular formula C18H22N2O4S2 B11060094 N-[3-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2,6-dimethylphenyl]methanesulfonamide

N-[3-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2,6-dimethylphenyl]methanesulfonamide

Cat. No.: B11060094
M. Wt: 394.5 g/mol
InChI Key: VWJQMIVSVBNNNC-UHFFFAOYSA-N
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Description

N-[3-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2,6-dimethylphenyl]methanesulfonamide is a complex organic compound that features a quinoline moiety, a sulfonamide group, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2,6-dimethylphenyl]methanesulfonamide typically involves multiple steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Sulfonylation: The quinoline derivative is then subjected to sulfonylation using a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Methanesulfonamide Introduction:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to thiols or sulfides.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Thiols or sulfides.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, N-[3-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2,6-dimethylphenyl]methanesulfonamide has potential as an enzyme inhibitor. Its sulfonamide group can mimic the structure of natural substrates, allowing it to bind to the active sites of enzymes and inhibit their activity.

Medicine

In medicinal chemistry, this compound is being explored for its potential as an anti-inflammatory and anticancer agent. The quinoline moiety is known for its biological activity, and the sulfonamide group can enhance the compound’s ability to interact with biological targets.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[3-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2,6-dimethylphenyl]methanesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)phenyl]-2-ethylbutanamide: Similar in structure but with different substituents, leading to variations in biological activity.

    4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanone: Another quinoline derivative with different functional groups, used in different applications.

Uniqueness

N-[3-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2,6-dimethylphenyl]methanesulfonamide is unique due to its combination of a quinoline moiety with sulfonamide and methanesulfonamide groups. This combination provides a unique set of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H22N2O4S2

Molecular Weight

394.5 g/mol

IUPAC Name

N-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2,6-dimethylphenyl]methanesulfonamide

InChI

InChI=1S/C18H22N2O4S2/c1-13-10-11-17(14(2)18(13)19-25(3,21)22)26(23,24)20-12-6-8-15-7-4-5-9-16(15)20/h4-5,7,9-11,19H,6,8,12H2,1-3H3

InChI Key

VWJQMIVSVBNNNC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)N2CCCC3=CC=CC=C32)C)NS(=O)(=O)C

Origin of Product

United States

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